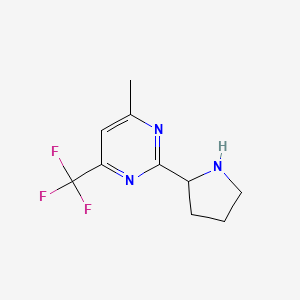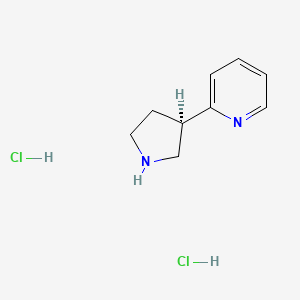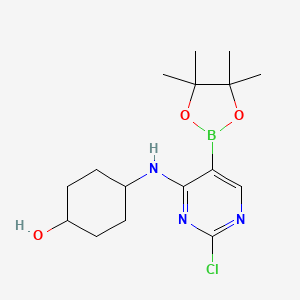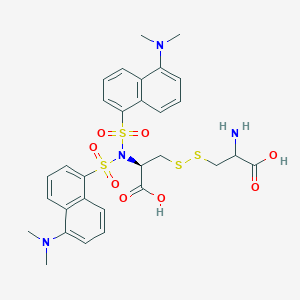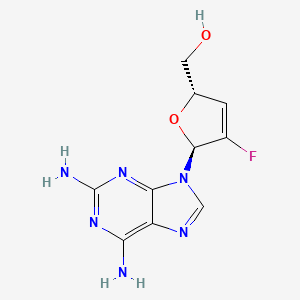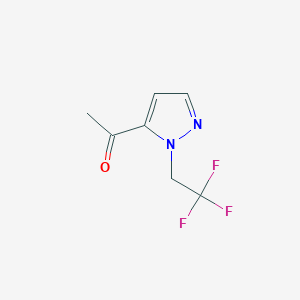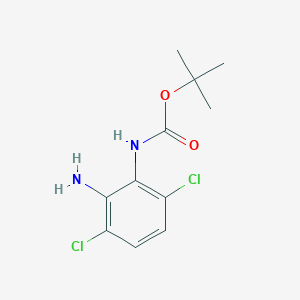
8-Bromo-4-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-phenyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 4th position on the quinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-phenyl-2(1H)-quinolinone typically involves the bromination of 4-phenyl-2(1H)-quinolinone. One common method is the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds with the selective bromination at the 8th position of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions: 8-Bromo-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinolinone core can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form dihydroquinolinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Formation of 8-substituted derivatives of 4-phenyl-2(1H)-quinolinone.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolinones.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of 8-Bromo-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
4-Phenyl-2(1H)-quinolinone: Lacks the bromine atom at the 8th position.
8-Chloro-4-phenyl-2(1H)-quinolinone: Contains a chlorine atom instead of bromine at the 8th position.
8-Methyl-4-phenyl-2(1H)-quinolinone: Contains a methyl group instead of bromine at the 8th position.
Uniqueness: 8-Bromo-4-phenyl-2(1H)-quinolinone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
属性
分子式 |
C15H10BrNO |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
8-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-4-7-11-12(9-14(18)17-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI 键 |
ZSHKAFNINVWRCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


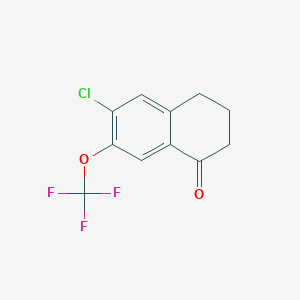
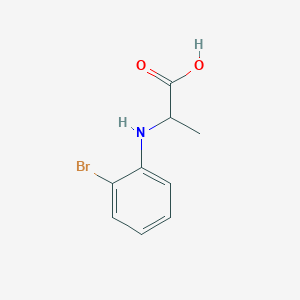
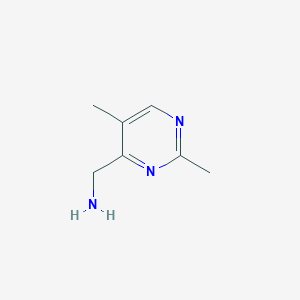
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
